3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- is a complex organic compound that belongs to the thiazolidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazolidine ring through cyclization of amino acids or their derivatives.
Substitution Reactions: Introduction of the phenylmethyl and methylene groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and crystallization steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidines: Studied for various biological activities.
Uniqueness
3-Thiazolidinecarboxamide, 5-methylene-N-(phenylmethyl)-2-thioxo- is unique due to its specific structural features, such as the methylene and phenylmethyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.
Properties
CAS No. |
369651-00-3 |
---|---|
Molecular Formula |
C12H12N2OS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-benzyl-5-methylidene-2-sulfanylidene-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C12H12N2OS2/c1-9-8-14(12(16)17-9)11(15)13-7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,15) |
InChI Key |
JZGQZTWVNGMBIH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN(C(=S)S1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.